molecular formula C18H21ClFN3O4 B6594479 Ofloxacin D3 Hydrochloride (N-methyl D3) CAS No. 1173021-78-7

Ofloxacin D3 Hydrochloride (N-methyl D3)

Cat. No. B6594479
CAS RN: 1173021-78-7
M. Wt: 400.8 g/mol
InChI Key: CAOOISJXWZMLBN-MUTAZJQDSA-N
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Description

Ofloxacin D3 Hydrochloride (N-methyl D3) is a synthetic antibiotic . It is a stable isotope labelled form of Ofloxacin . The molecular formula is C18 2H3 H17 F N3 O4 and the molecular weight is 364.39 .


Molecular Structure Analysis

The molecular structure of Ofloxacin D3 Hydrochloride (N-methyl D3) is represented by the formula C18 2H3 H17 F N3 O4 . The SMILES representation is [2H]C ( [2H]) ( [2H])N1CCN (CC1)c2c (F)cc3C (=O)C (=CN4 [C@@H] ©COc2c34)C (=O)O .


Physical And Chemical Properties Analysis

Ofloxacin D3 Hydrochloride (N-methyl D3) is a neat product . It is a stable isotope labelled compound . The molecular weight is 364.39 .

Scientific Research Applications

Antibacterial Properties and Mechanisms

Ofloxacin, a fluoroquinolone antibiotic, exhibits potent activity against a wide spectrum of gram-positive and gram-negative aerobic and facultatively anaerobic bacteria, chlamydiae, and some related organisms such as mycoplasmas or mycobacteria. Its mechanism involves the inhibition of bacterial DNA gyrase, preventing DNA replication and transcription, leading to bacterial cell death. Clinical studies have validated its efficacy in treating infections of the skin, soft tissues, urinary tract, lower respiratory tract, and in cases of gonococcal and nongonococcal urethritis and prostatitis due to sensitive organisms (Sanders, 1992).

Clinical Efficacy in Ear Infections

Ofloxacin has been formulated as a 0.3% otic solution for the treatment of ear infections, showing high drug concentrations in the ear and broadening its spectrum of activity against common ear pathogens. Clinical trials indicate that ofloxacin otic solution is effective and well-tolerated in the treatment of otitis externa, otitis media with tympanostomy tubes in children, and chronic suppurative otitis media with perforated tympanic membranes in adolescents and adults (Simpson & Markham, 1999).

Pharmacokinetics and Comparison with Other Antibiotics

Ofloxacin is characterized by high bioavailability from oral administration and is predominantly excreted by the kidneys as the active compound, achieving high urinary concentrations. Its pharmacokinetic profile suggests advantages over other fluoroquinolones like ciprofloxacin in certain clinical situations, such as patients receiving dialysis due to less frequent administration requirements. However, its interaction with substances like antacids can diminish gastrointestinal absorption (Wolfson & Hooper, 1989).

Safety and Tolerability

Ofloxacin's safety profile is generally favorable, with adverse reactions being relatively infrequent, generally mild, and usually self-limiting. The most common adverse effects involve the gastrointestinal tract and the central nervous system. Its use has not been associated with significant ototoxicity or chondrotoxicity in animal studies, which is corroborated by clinical studies showing no significant change in auditory functions (Gates, 2001).

Mechanism of Action

Target of Action

Ofloxacin D3 hydrochloride, also known as Ofloxacin D3 Hydrochloride (N-methyl D3) or DTXSID40746758, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, Ofloxacin D3 hydrochloride prevents the excessive supercoiling of DNA during replication or transcription .

Mode of Action

Ofloxacin D3 hydrochloride is a bactericidal agent. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding prevents the untwisting required to replicate one DNA double helix into two , thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by Ofloxacin D3 hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin D3 hydrochloride prevents the unwinding of the DNA helix, a critical step in DNA replication . This inhibition halts DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

Ofloxacin D3 hydrochloride is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of Ofloxacin D3 hydrochloride is approximately 5 to 8 hours . The elimination of Ofloxacin D3 hydrochloride is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The primary result of Ofloxacin D3 hydrochloride’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, Ofloxacin D3 hydrochloride causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of Ofloxacin D3 hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the drug, potentially impacting its bioavailability . Additionally, the presence of certain metal ions can form stable coordination compounds with Ofloxacin D3 hydrochloride, which may influence its action

Safety and Hazards

Ofloxacin, the parent compound of Ofloxacin D3 Hydrochloride (N-methyl D3), can cause serious or disabling side effects that may not be reversible . It should be used only for infections that cannot be treated with a safer antibiotic . Some of the side effects include tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) .

Biochemical Analysis

Biochemical Properties

Ofloxacin D3 hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, Ofloxacin D3 hydrochloride prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death . The compound interacts with bacterial proteins and enzymes with high specificity, exhibiting a much higher affinity for bacterial DNA gyrase compared to mammalian counterparts .

Cellular Effects

Ofloxacin D3 hydrochloride exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound has minimal effects due to its selective targeting of bacterial enzymes. At higher concentrations, Ofloxacin D3 hydrochloride can affect mammalian cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce oxidative stress and apoptosis in certain cell types under experimental conditions .

Molecular Mechanism

The molecular mechanism of action of Ofloxacin D3 hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the re-ligation of the DNA strands and causing double-strand breaks . This inhibition leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. The high affinity of Ofloxacin D3 hydrochloride for bacterial enzymes ensures its effectiveness against a broad spectrum of bacterial pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ofloxacin D3 hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Ofloxacin D3 hydrochloride maintains its antibacterial activity and continues to inhibit bacterial growth effectively. Prolonged exposure to the compound can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate dosage adjustments .

Dosage Effects in Animal Models

The effects of Ofloxacin D3 hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, Ofloxacin D3 hydrochloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in antibacterial activity up to a certain concentration, beyond which no further enhancement is seen . Careful dosage optimization is essential to maximize therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

Ofloxacin D3 hydrochloride is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is mainly excreted unchanged in the urine, with a small fraction undergoing hepatic metabolism . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound . The presence of deuterium in Ofloxacin D3 hydrochloride enhances its metabolic stability, reducing the rate of degradation and prolonging its half-life .

Transport and Distribution

Within cells and tissues, Ofloxacin D3 hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target tissues . Ofloxacin D3 hydrochloride exhibits high tissue penetration, reaching therapeutic concentrations in infected tissues and exerting its antibacterial effects . The distribution of the compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .

Subcellular Localization

Ofloxacin D3 hydrochloride primarily localizes in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with bacterial DNA gyrase and topoisomerase IV . In mammalian cells, Ofloxacin D3 hydrochloride exhibits minimal subcellular localization due to its selective targeting of bacterial enzymes . At higher concentrations, the compound can accumulate in the mitochondria and induce oxidative stress .

properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-MUTAZJQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746758
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173021-78-7
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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